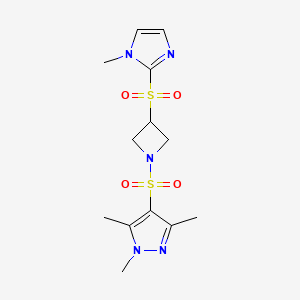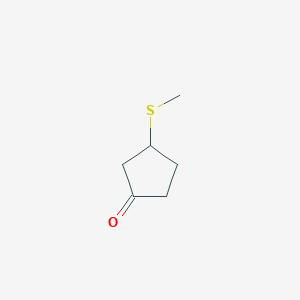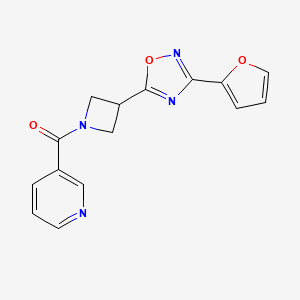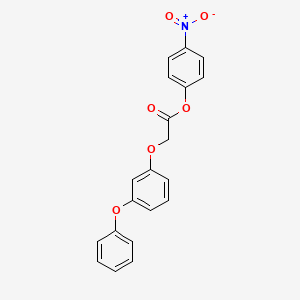
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate” is a chemical compound with the molecular formula C20H15NO6 and a molecular weight of 365.341. It is related to 4-Nitrophenyl acetate, which is a substrate used in assays for esterase and lipase activity .
Chemical Reactions Analysis
The catalytic reduction of 4-Nitrophenol (4-NP) is a well-studied reaction that has been used to assess the activity of nanostructured materials . This reaction is relevant as 4-Nitrophenyl acetate is a derivative of 4-Nitrophenol.科学的研究の応用
Environmental Impact and Degradation
Toxicity and Degradability in Anaerobic Systems : Nitrophenols, including compounds related to 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate, are significant due to their usage in various industries and their designation as priority pollutants by the U.S. EPA. Research indicates that nitrophenols can be toxic to anaerobic systems, impacting processes like methanogenesis. However, certain bacteria can acclimate to and degrade nitrophenols, suggesting potential for bioremediation strategies (Uberoi & Bhattacharya, 1997).
Photocatalytic Degradation : Studies on photocatalytic degradation of related nitrophenol compounds have been conducted to assess their breakdown under specific light conditions. For instance, photocatalytic degradation of paracetamol, a process relevant to the degradation of similar organic compounds, has been examined using TiO2 under UV light, demonstrating effective strategies for removing such pollutants from water (Jallouli et al., 2017).
Detection and Analysis
Electrochemical Detection : The development of sensors for detecting nitrophenol compounds is crucial for monitoring environmental pollution. For example, a voltammetric sensor based on graphene and acetylene black paste hybridized electrode has been proposed for the direct and sensitive detection of 4-nitrophenol at nanomolar levels, highlighting advances in analytical techniques for environmental monitoring (He et al., 2019).
Biological Degradation Pathways : The genetic mechanisms behind the biodegradation of nitrophenols have been explored, with studies identifying specific gene clusters responsible for the degradation of 4-nitrophenol in bacteria. This research provides insights into the natural processes that can be harnessed for the bioremediation of nitrophenol pollutants (Kitagawa et al., 2004).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 4-nitrophenyl acetate have been used as substrates in assays for esterase and lipase activity . This suggests that 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate may also interact with these enzymes.
Mode of Action
It is known that 4-nitrophenyl acetate, a related compound, is used as a substrate in assays for esterase and lipase activity . These enzymes catalyze the hydrolysis of ester bonds, suggesting that this compound may undergo similar enzymatic hydrolysis.
Biochemical Pathways
It is known that esterases and lipases, which may interact with this compound, play crucial roles in lipid metabolism .
Result of Action
Given its potential interaction with esterases and lipases, it may influence lipid metabolism .
生化学分析
Biochemical Properties
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is known to interact with various enzymes and proteins. For instance, it has been used as a substrate in assays for esterase and lipase activity . The hydrolysis of 4-nitrophenyl acetate, a similar compound, releases p-nitrophenol , suggesting that this compound may undergo similar reactions.
Cellular Effects
Related compounds such as 4-nitrophenyl acetate have been shown to influence cell function
Molecular Mechanism
It is known that the compound can interact with enzymes such as esterases and lipases , but the exact nature of these interactions and their consequences at the molecular level are not clear.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the compound has been shown to be involved in reactions such as the hydrolysis of esters
Metabolic Pathways
Related compounds such as phenolic compounds are known to be involved in various metabolic pathways
特性
IUPAC Name |
(4-nitrophenyl) 2-(3-phenoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c22-20(27-17-11-9-15(10-12-17)21(23)24)14-25-18-7-4-8-19(13-18)26-16-5-2-1-3-6-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTAZEFFQYPUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)
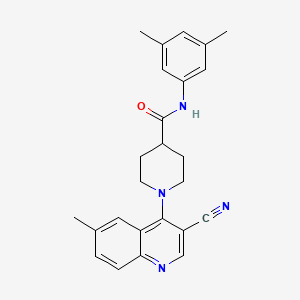
![N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2707390.png)

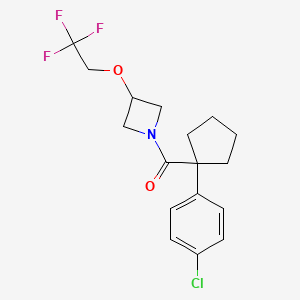
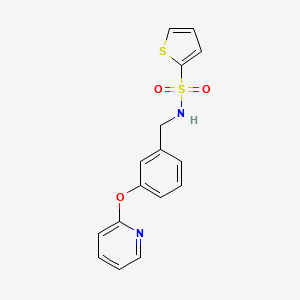
![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2707400.png)
